molecular formula C10H13NO2 B6603171 N-Methoxy-3-phenylpropanamide CAS No. 23601-49-2

N-Methoxy-3-phenylpropanamide

Cat. No.: B6603171
CAS No.: 23601-49-2
M. Wt: 179.22 g/mol
InChI Key: HMXIQGDRQJPMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-3-phenylpropanamide is an organic compound characterized by a propanamide backbone substituted with a methoxy group on the nitrogen atom and a phenyl group at the β-position. Its molecular structure (C₁₀H₁₃NO₂) enables diverse reactivity, particularly in cyclization reactions to form benzolactams .

Properties

IUPAC Name

N-methoxy-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-11-10(12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXIQGDRQJPMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550809
Record name N-Methoxy-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23601-49-2
Record name N-Methoxy-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amidation of 3-Phenylpropanoyl Chloride

The most widely documented method involves the reaction of 3-phenylpropanoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. This one-step procedure is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

In a representative protocol, 3-phenylpropanoyl chloride (10.12 g, 60 mmol) is dissolved in dichloromethane (DCM, 80 mL) and cooled to 0°C. N,O-Dimethylhydroxylamine hydrochloride (4.10 g, 42 mmol) and pyridine (6.64 g, 84 mmol) are added dropwise, followed by stirring at room temperature for 12 hours. The mixture is washed with 1 M HCl, saturated sodium bicarbonate, and brine before drying over Na₂SO₄. Solvent removal yields N-methoxy-3-phenylpropanamide as a yellow oil with a 93% yield.

Key Variables:

  • Base Selection: Pyridine or triethylamine is used to neutralize HCl generated during the reaction. Triethylamine may enhance reaction efficiency due to its stronger basicity.

  • Solvent: DCM is preferred for its low polarity, which minimizes side reactions.

Table 1: Comparative Analysis of Acid Chloride Methods

Reagent(s)BaseSolventTemperatureYieldSource
3-Phenylpropanoyl chloride, N,O-dimethylhydroxylaminePyridineDCM0°C → RT93%
3-(p-Tolyl)propanoyl chloride, N,O-dimethylhydroxylamineTriethylamineDCM0°C → RT89%

Alternative Synthetic Routes

Carboxylic Acid Activation with Coupling Agents

Weinreb amides can also be synthesized directly from carboxylic acids using coupling agents. A triazine-based method employs 2-chloro-4,6-dimethoxy-triazine (CDMT) and N-methylmorpholine (NMM) in tetrahydrofuran (THF). The carboxylic acid reacts with CDMT to form an active ester, which subsequently reacts with N,O-dimethylhydroxylamine to yield the target amide.

For example, 3-phenylpropanoic acid (1.64 g, 10 mmol) is treated with CDMT (1.75 g, 10 mmol) and NMM (1.21 g, 12 mmol) in THF at 0°C. After 1 hour, N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12 mmol) is added, and the mixture is stirred for 24 hours. Purification by column chromatography affords the product in 78% yield.

Transamidation of Esters

Although less common, ester substrates can undergo transamidation with N,O-dimethylhydroxylamine under basic conditions. Methyl 3-phenylpropanoate (1.78 g, 10 mmol) is refluxed with N,O-dimethylhydroxylamine hydrochloride (1.46 g, 15 mmol) and sodium methoxide in methanol for 48 hours, yielding the amide in 65% yield.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Polar aprotic solvents like DCM or THF are optimal for maintaining reagent solubility while avoiding nucleophilic interference. Elevated temperatures (e.g., 40°C) reduce reaction times but may increase byproduct formation.

Industrial-Scale Production

Continuous flow reactors have been proposed for large-scale synthesis, enabling precise control over reaction parameters. A pilot study demonstrated a 90% yield using a flow rate of 5 mL/min and a residence time of 20 minutes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.77 (t, J = 7.6 Hz, 2H, CH₂), 2.99 (t, J = 8.3 Hz, 2H, CH₂), 3.20 (s, 3H, N-CH₃), 3.61 (s, 3H, O-CH₃), 7.04–7.47 (m, 5H, Ar-H).

  • GC-MS: m/z 193 ([M]⁺), 133 (base peak).

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water gradient) confirms >98% purity for batches synthesized via the acid chloride route .

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

N-Methoxy-3-phenylpropanamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

Synthetic Pathways

The compound can be synthesized through several methods:

  • Reaction with 3-phenylpropanoic acid : Using N-methoxy-N-methylamine in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous solvents such as dichloromethane at room temperature.
  • Industrial Production : Involves optimizing these methods for higher yields and purity using automated reactors and continuous flow systems.

Biological Applications

Research has indicated potential biological activities of this compound, particularly in relation to its interactions with enzymes and receptors.

Case Studies

  • Central Nervous System Effects : Preliminary studies suggest that this compound may possess analgesic or anti-inflammatory properties, although further research is needed to elucidate these effects fully.
  • Enzyme Interaction Studies : Investigations have focused on its binding affinities with neurotransmitter systems, indicating potential implications for drug development targeting these pathways.

Medicinal Chemistry

This compound is explored for its potential therapeutic properties, particularly as a precursor for drug development.

Therapeutic Potential

The compound's structural characteristics suggest it may influence pharmacokinetics and bioavailability compared to similar compounds due to enhanced lipophilicity from the methoxy substitution.

Applications in Drug Development

It has been studied as a potential candidate for developing treatments targeting specific diseases, including cancer and neurodegenerative disorders. Its unique combination of functional groups may confer properties advantageous for medicinal chemistry applications .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials.

Specialty Chemicals Production

The compound's versatility allows it to be employed in synthesizing various industrial chemicals, contributing to advancements in material sciences.

Mechanism of Action

The mechanism of action of N-Methoxy-3-phenylpropanamide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, affecting the compound’s biological activity .

Comparison with Similar Compounds

Substituent Effects on Cyclization Efficiency

N-Methoxy-3-phenylpropanamide is frequently used in iodoarene-mediated cyclization reactions with Oxone® to form N-methoxybenzolactams. However, its performance varies significantly compared to analogs:

Compound Reaction Outcome (Yield) Key Reference
This compound Moderate yield (~50%)
N-Methoxy-4-phenylbutanamide Lower yield
N-Methoxy-3-(4’-methoxyphenyl)propanamide Higher yield (50%)
N-Methoxy-2-phenylethanamide Extremely poor yield

Key Findings :

  • Ring Size Influence : Five-membered benzolactams derived from N-Methoxy-2-phenylethanamide show poor yields due to steric strain .
  • Substituent Effects : Electron-donating groups (e.g., 4’-methoxy on the phenyl ring) enhance cyclization efficiency by stabilizing transition states .

Comparison with Hydroxamic Acid Derivatives

This compound differs from hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) in reactivity. Hydroxamic acids often exhibit stronger metal-chelating properties due to their hydroxylamine moiety, making them more suitable for antioxidant or enzyme inhibition studies .

Structural Analogs in Medicinal Chemistry

  • N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide : Used in tolterodine synthesis, this compound demonstrates the impact of bulky substituents on pharmacokinetics .

Mechanistic Insights and Challenges

  • Cyclization Limitations : The moderate yield of this compound in benzolactam synthesis is attributed to competing side reactions, such as overoxidation or incomplete ring closure .
  • Reusability Issues: Ion-supported iodobenzene catalysts (used in cyclization) cannot be reused with this substrate, increasing process costs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-Methoxy-3-phenylpropanamide, and how can reaction efficiency be optimized?

  • Answer : A common approach involves coupling 3-phenylpropanoic acid derivatives with methoxyamine using carbodiimide-based reagents (e.g., EDCI) and coupling agents like HOBt in anhydrous dichloromethane. Triethylamine is often added to neutralize acidic byproducts. Reaction optimization includes monitoring pH, temperature (typically 0–25°C), and stoichiometric ratios of reactants. Purification via silica gel chromatography (using ethyl acetate/hexane gradients) ensures high yields. Validate product purity using TLC and NMR .

Q. How should researchers characterize this compound structurally, and what analytical techniques are critical?

  • Answer : Essential techniques include:

  • 1H/13C NMR : To confirm methoxy (-OCH3), amide (-CONH-), and phenyl group positions. Compare chemical shifts with structurally related compounds (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide δ 7.2–7.4 ppm for aromatic protons) .
  • LC-MS : To verify molecular ion peaks ([M+H]+) and assess purity.
  • FT-IR : To identify amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Exposure Control : Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15+ minutes and seek medical attention .
  • Waste Disposal : Segregate organic waste and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation of this compound?

  • Answer :

  • Step 1 : Confirm solvent purity and calibration of NMR spectrometers.
  • Step 2 : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Step 3 : Investigate tautomeric forms or rotational isomers using variable-temperature NMR .
  • Step 4 : Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .

Q. What strategies are effective for optimizing the biological activity of this compound derivatives in enzyme inhibition studies?

  • Answer :

  • Derivatization : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups) to modulate electronic effects.
  • Docking Studies : Use molecular modeling (e.g., AutoDock) to predict binding affinities with target enzymes.
  • Kinetic Assays : Measure IC50 values under varied pH/temperature conditions to assess enzyme-inhibitor interactions. Reference protocols from studies on 2-Amino-2-methyl-3-phenylpropanamide, which showed activity in receptor binding assays .

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be reconciled during experimental design?

  • Answer :

  • Solvent Screening : Test solubility in DMSO (polar aprotic), methanol (polar protic), and toluene (nonpolar) at incremental temperatures.
  • Hansen Solubility Parameters : Calculate HSPs to predict solvent compatibility.
  • Co-solvent Systems : Use DMSO-water gradients for biological assays or THF-hexane for recrystallization .

Q. What advanced techniques are recommended for analyzing degradation products of this compound under oxidative conditions?

  • Answer :

  • HPLC-MS/MS : Identify degradation pathways (e.g., methoxy group cleavage or amide hydrolysis).
  • Accelerated Stability Testing : Expose the compound to H2O2/UV light and monitor degradation kinetics.
  • Isolation via Prep-TLC : Purify degradation byproducts for structural analysis .

Methodological Notes

  • Contradiction Management : Cross-reference synthetic protocols from structurally analogous compounds (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide) to troubleshoot irreproducible yields .
  • Data Validation : Use peer-reviewed databases (e.g., PubChem, NIST Chemistry WebBook) for spectral comparisons, avoiding non-validated sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.